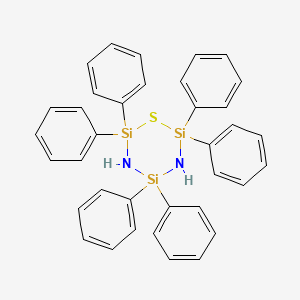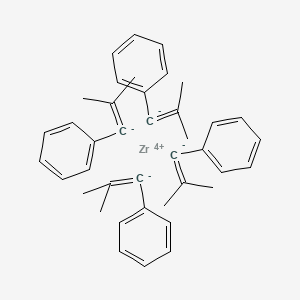
2-methylprop-1-enylbenzene;zirconium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylprop-1-enylbenzene;zirconium(4+) is a compound that combines an organic molecule, 2-methylprop-1-enylbenzene, with a zirconium ion in a +4 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylprop-1-enylbenzene;zirconium(4+) typically involves the reaction of 2-methylprop-1-enylbenzene with a zirconium precursor. One common method is the use of zirconium tetrachloride (ZrCl4) as the zirconium source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-methylprop-1-enylbenzene;zirconium(4+) may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced separation methods, such as chromatography or crystallization, are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylprop-1-enylbenzene;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other zirconium-containing species.
Reduction: Reduction reactions can convert the zirconium ion to a lower oxidation state.
Substitution: The organic ligand can undergo substitution reactions, where other functional groups replace the 2-methylprop-1-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide (ZrO2), while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-methylprop-1-enylbenzene;zirconium(4+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound’s potential as a bio-compatible material is being explored for medical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its use in imaging and diagnostic tools.
Industry: It is utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and other nanostructured materials.
Wirkmechanismus
The mechanism by which 2-methylprop-1-enylbenzene;zirconium(4+) exerts its effects involves the interaction of the zirconium ion with various molecular targets. The zirconium ion can coordinate with different ligands, facilitating catalytic reactions. The organic ligand, 2-methylprop-1-enylbenzene, can also participate in chemical transformations, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylprop-1-enylbenzene: This compound is similar but lacks the zirconium ion.
Zirconium tetrachloride (ZrCl4): A common zirconium precursor used in the synthesis of zirconium-containing compounds.
Zirconium dioxide (ZrO2): An oxidation product of zirconium compounds, widely used in ceramics and catalysis.
Uniqueness
2-methylprop-1-enylbenzene;zirconium(4+) is unique due to the combination of an organic ligand with a zirconium ion. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
63422-30-0 |
|---|---|
Molekularformel |
C40H44Zr |
Molekulargewicht |
616.0 g/mol |
IUPAC-Name |
2-methylprop-1-enylbenzene;zirconium(4+) |
InChI |
InChI=1S/4C10H11.Zr/c4*1-9(2)8-10-6-4-3-5-7-10;/h4*3-7H,1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
VTHUTFIVNRSJMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



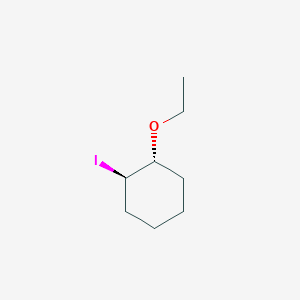


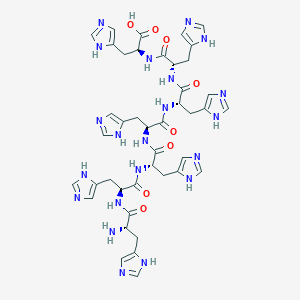
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
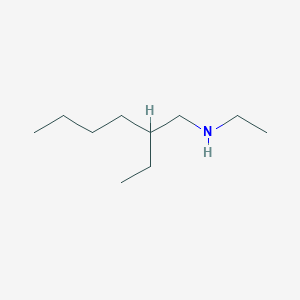

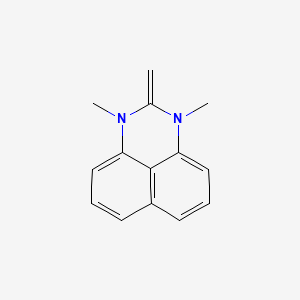

![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)


